molecular formula C11H17N3 B12938103 5-(Piperidin-1-ylmethyl)pyridin-3-amine

5-(Piperidin-1-ylmethyl)pyridin-3-amine

Cat. No.: B12938103
M. Wt: 191.27 g/mol
InChI Key: IOIWRWRNLSWXSY-UHFFFAOYSA-N
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Description

5-(Piperidin-1-ylmethyl)pyridin-3-amine is a heterocyclic compound that features both a piperidine and a pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications. The presence of both the piperidine and pyridine rings in its structure makes it a versatile scaffold for drug design and synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Piperidin-1-ylmethyl)pyridin-3-amine typically involves the coupling of a piperidine derivative with a pyridine derivative. One common method is the Suzuki-Miyaura cross-coupling reaction, which involves the reaction of a boronic acid derivative of piperidine with a halogenated pyridine under palladium catalysis . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like tetrahydrofuran.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved yields. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

5-(Piperidin-1-ylmethyl)pyridin-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form N-oxides.

    Reduction: Reduction reactions can convert the pyridine ring to a piperidine ring.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction can produce fully saturated piperidine derivatives .

Scientific Research Applications

5-(Piperidin-1-ylmethyl)pyridin-3-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(Piperidin-1-ylmethyl)pyridin-3-amine involves its interaction with specific molecular targets in the body. The compound can bind to receptors or enzymes, modulating their activity. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

    Piperidine: A simpler structure with only the piperidine ring.

    Pyridine: Contains only the pyridine ring.

    Piperazine: Features two nitrogen atoms in a six-membered ring.

Uniqueness

5-(Piperidin-1-ylmethyl)pyridin-3-amine is unique due to the presence of both the piperidine and pyridine rings, which confer distinct chemical and biological properties. This dual-ring structure allows for greater versatility in drug design and the potential for multiple therapeutic applications .

Biological Activity

5-(Piperidin-1-ylmethyl)pyridin-3-amine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. Characterized by a piperidine ring linked to a pyridine moiety, this compound has been investigated for its interactions with various biological targets, including enzymes and receptors, which are crucial for therapeutic applications.

  • Molecular Formula : C12_{12}H16_{16}N2_{2}
  • Molecular Weight : Approximately 192.27 g/mol
  • IUPAC Name : this compound

Biological Activity

Research indicates that this compound exhibits significant biological activity, particularly in the context of antimicrobial and anticancer properties. The compound has been studied for its ability to inhibit specific biological pathways, making it a candidate for treating conditions such as tuberculosis and various cancers.

The mechanism of action of this compound involves:

  • Binding Affinity : Interaction with enzymes and receptors that play roles in metabolic pathways.
  • Inhibition of Pathways : Potential to inhibit mycobacterial growth and cancer cell proliferation through modulation of signaling pathways.

Anticancer Activity

In vitro studies have demonstrated the compound's antiproliferative effects against various cancer cell lines. For example, it was tested against breast cancer cell lines MDA-MB-231 and MCF-7, showing promising results in inhibiting cell growth.

Cell LineIC50_{50} (μM)Observations
MDA-MB-2316.25Significant cytotoxic effect observed
MCF-7Not specifiedModerate activity noted

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties, particularly against mycobacterial infections. Studies suggest that it can effectively inhibit the growth of Mycobacterium tuberculosis, making it a potential candidate for tuberculosis treatment.

Case Studies

  • Antiproliferative Studies : A series of derivatives based on the structure of this compound were synthesized and evaluated for their biological activity. The results indicated that modifications to the piperidine ring could enhance the compound's effectiveness against specific cancer cell lines.
  • Inhibition Studies : Binding affinity studies revealed that this compound interacts strongly with targets involved in metabolic processes relevant to cancer progression, indicating its potential as a therapeutic agent.

Comparison with Related Compounds

The structural uniqueness of this compound distinguishes it from other pyridine derivatives. Below is a comparison table highlighting similar compounds:

Compound NameStructural FeaturesUnique Aspects
N-(pyridin-4-yl)pyridin-4-amineContains a pyridine groupDifferent pharmacological properties
3-methyl-N-(pyridin-4-yl)pyridin-4-amMethyl group at a different positionVariations in reactivity and activity
3-nitro-N-(pyridin-4-yl)pyridin-4-amNitro group instead of methylEnhanced electronic properties

Properties

Molecular Formula

C11H17N3

Molecular Weight

191.27 g/mol

IUPAC Name

5-(piperidin-1-ylmethyl)pyridin-3-amine

InChI

InChI=1S/C11H17N3/c12-11-6-10(7-13-8-11)9-14-4-2-1-3-5-14/h6-8H,1-5,9,12H2

InChI Key

IOIWRWRNLSWXSY-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)CC2=CC(=CN=C2)N

Origin of Product

United States

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